5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C9H6F3N3O and its molecular weight is 229.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Synthesis
The photochemistry of fluorinated 1,3,4-oxadiazoles, including compounds like 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, is significant in synthesizing fluorinated heterocycles. These compounds undergo photolytic reactions leading to different pathways and products, such as 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles, which are of interest in chemical synthesis and material science (Pace et al., 2004).
Antifungal Activity
This compound derivatives have shown promising antifungal activities. These compounds were synthesized and evaluated against various human pathogenic fungal strains, showing significant activity against species like Candida albicans and Cryptococcus neoformans (Nimbalkar et al., 2016).
Crystal Structure Analysis
The crystal structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amines, including variants of this compound, has been analyzed. This analysis provides insights into the structural characteristics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Xi Li-min, 2010).
Anticancer Activity
Certain derivatives of this compound have been synthesized and tested for their anticancer properties. These studies have indicated that specific compounds in this class can show significant activity against various cancer cell lines, highlighting their potential in anticancer drug development (Ahsan et al., 2020).
Biologically Active Compounds
The aryl-substituted 1,3,4-oxadiazole motif, as found in this compound, is present in many natural products and biologically active compounds. These derivatives have been synthesized and characterized, with potential applications in medicinal chemistry and drug discovery (Madhavi & Sharma, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl phenyl groups have been reported to interact with various receptors and enzymes
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . The trifluoromethyl group is known for its high reactivity with thiols , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds, which could potentially influence the bioavailability of this compound .
Result of Action
Compounds with similar structures have been reported to cause various cellular responses
Action Environment
The trifluoromethyl group is known for its high stability, which could potentially influence the compound’s action under various environmental conditions .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKXKVUEXCFQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205736 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5711-64-8 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.